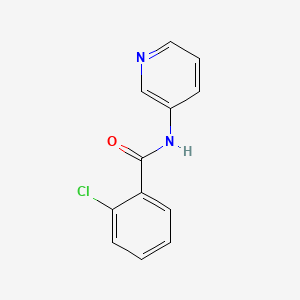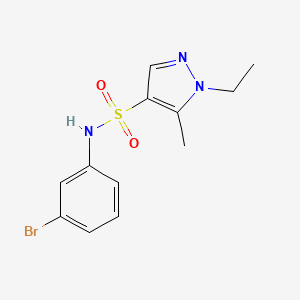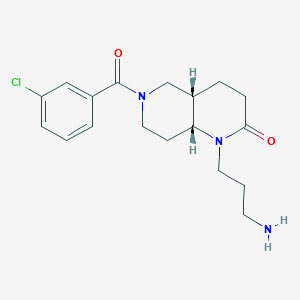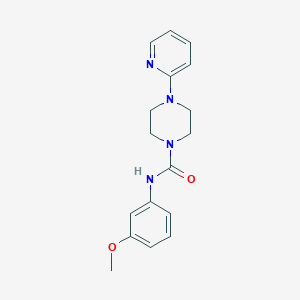
3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities such as antibacterial, antifungal, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities by interfering with various cellular processes such as DNA synthesis, protein synthesis, and cell signaling pathways. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA synthesis, leading to the inhibition of cell proliferation.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death process, in cancer cells. Moreover, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yields. Moreover, it has been extensively studied for its biological activities, making it a suitable candidate for further research. However, there are also some limitations associated with this compound. For example, its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its biological activities. Furthermore, its potential toxicity and side effects need to be carefully evaluated before its clinical use.
未来方向
There are several future directions for the research on 3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole. One possible direction is to investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and infectious diseases. Moreover, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 5-chloro-2-methoxybenzohydrazide with 3-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 5-chloro-2-methoxybenzohydrazide with 3-methylbenzohydrazide in the presence of a dehydrating agent such as thionyl chloride. Both methods have been reported to yield high purity and good yields of the target compound.
科学研究应用
3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its biological activities. It has been reported to possess potent antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. In addition, it has been shown to exhibit antifungal activity against several fungal strains. Moreover, it has been reported to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-4-3-5-11(8-10)16-18-15(19-21-16)13-9-12(17)6-7-14(13)20-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWOSLYRVULUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5325035.png)

![4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5325043.png)


![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5325076.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide hydrochloride](/img/structure/B5325081.png)
![ethyl (4-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5325085.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5325104.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5325110.png)
![3-benzyl-1-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5325117.png)

![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5325125.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5325133.png)